1-[Dibutyl(chloro)stannyl]butan-2-ol
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Overview
Description
1-[Dibutyl(chloro)stannyl]butan-2-ol is an organotin compound with the molecular formula C14H31ClOSn It is a derivative of butan-2-ol, where the hydrogen atom on the hydroxyl-bearing carbon is replaced by a dibutyl(chloro)stannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[Dibutyl(chloro)stannyl]butan-2-ol can be synthesized through the reaction of butan-2-ol with dibutyltin dichloride in the presence of a base. The reaction typically proceeds as follows:
Reactants: Butan-2-ol, dibutyltin dichloride, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Procedure: The butan-2-ol is added to a solution of dibutyltin dichloride in an appropriate solvent (e.g., toluene). The base is then added slowly to the reaction mixture, and the mixture is heated under reflux for several hours. The product is isolated by distillation or extraction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to improve efficiency and yield.
Purification: Utilizing advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[Dibutyl(chloro)stannyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed under mild conditions.
Major Products
Oxidation: Forms carbonyl compounds such as ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Yields substituted organotin compounds with various functional groups.
Scientific Research Applications
1-[Dibutyl(chloro)stannyl]butan-2-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[Dibutyl(chloro)stannyl]butan-2-ol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by binding to specific sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1-[Dibutyl(chloro)stannyl]ethanol: Similar structure but with an ethanol backbone.
1-[Dibutyl(chloro)stannyl]propan-2-ol: Similar structure but with a propanol backbone.
1-[Dibutyl(chloro)stannyl]pentan-2-ol: Similar structure but with a pentanol backbone.
Uniqueness
1-[Dibutyl(chloro)stannyl]butan-2-ol is unique due to its specific combination of a butan-2-ol backbone with a dibutyl(chloro)stannyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
65301-76-0 |
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Molecular Formula |
C12H27ClOSn |
Molecular Weight |
341.50 g/mol |
IUPAC Name |
1-[dibutyl(chloro)stannyl]butan-2-ol |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-4(2)5;2*1-3-4-2;;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
JOAUGKJACJUTST-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CC(CC)O)Cl |
Origin of Product |
United States |
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